

Halogenated Benzofuran Derivatives: A Comparative Guide to their Antimicrobial Spectrum

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Compound of Interest

Compound Name: *2-Bromofuran-3-carboxylic acid*

Cat. No.: *B178119*

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For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, halogenated benzofuran carboxylic acid derivatives have garnered significant interest due to their demonstrated activity against a range of bacterial and fungal pathogens. This guide provides a comparative analysis of the antimicrobial spectrum of various halogenated benzofuran derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

Performance Comparison of Halogenated Benzofuran Derivatives

The antimicrobial efficacy of halogenated benzofuran derivatives is significantly influenced by the nature and position of halogen substituents on the benzofuran core. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative compounds against various microorganisms, offering a clear comparison of their potency.

Table 1: Antibacterial Activity of Halogenated Benzofuran Derivatives

Compound	Derivative Class	Test Organism	MIC (µg/mL)	Reference
Compound III	Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate	Gram-positive bacteria	50 - 200	[1][2]
Compound IV	(Structure not specified in abstract)	Gram-positive bacteria	50 - 200	[1]
Compound VI	Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate	Gram-positive bacteria	50 - 200	[1][2]
Hydrophobic Analogs	Benzofuran with aryl substituents at C-3	Escherichia coli	0.39 - 3.12	[3][4]
Staphylococcus aureus	0.39 - 3.12	[3][4]		
Methicillin-resistant S. aureus (MRSA)	0.39 - 3.12	[3][4]		
Bacillus subtilis	0.39 - 3.12	[3][4]		
Compound 1	Aza-benzofuran	Salmonella typhimurium	12.5	[5]
Escherichia coli	25	[5]		

Staphylococcus aureus	12.5	[5]
Compound 2	Aza-benzofuran	Staphylococcus aureus

Table 2: Antifungal Activity of Halogenated Benzofuran Derivatives

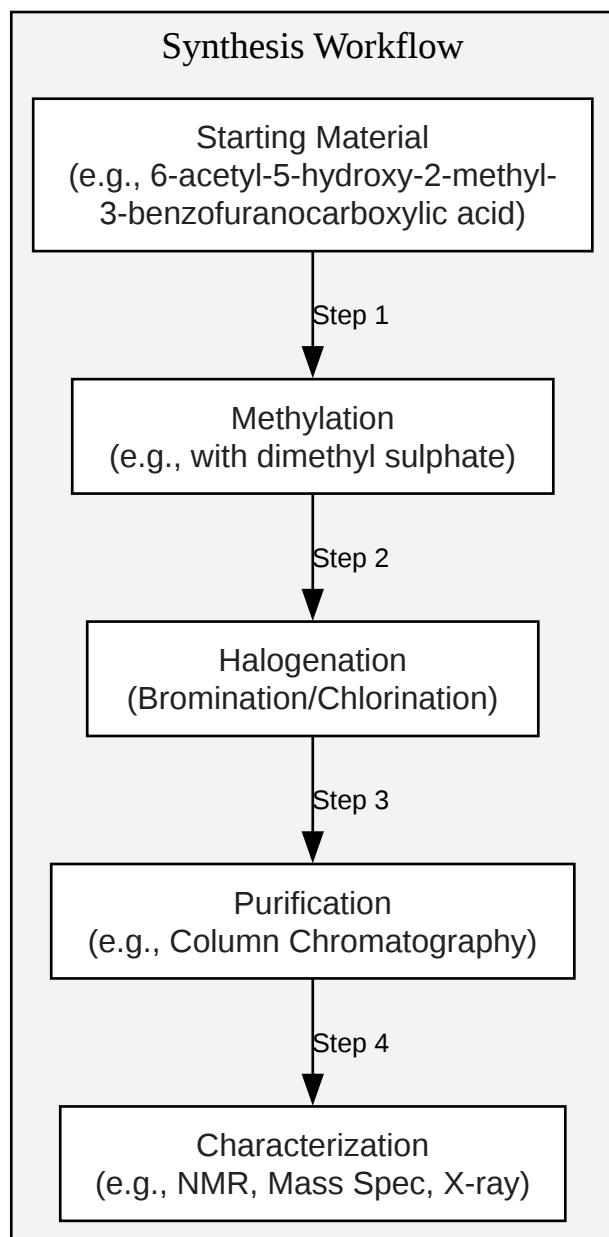
Compound	Derivative Class	Test Organism	MIC (µg/mL)	Reference
Compound III	Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate	<i>Candida albicans</i>	100	[1][2]
<i>Candida parapsilosis</i>	100	[1]		
Compound VI	Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate	<i>Candida albicans</i>	100	[1][2]
<i>Candida parapsilosis</i>	100	[1]		
Hydrophobic Analogs	Benzofuran with aryl substituents at C-3	<i>Candida albicans</i>	Favorable	[3][4]
Compound 5	Oxa-benzofuran	<i>Penicillium italicum</i>	12.5	[5]
<i>Colletotrichum musae</i>	12.5 - 25	[5]		
Compound 6	Oxa-benzofuran	<i>Penicillium italicum</i>	12.5	[5]
<i>Colletotrichum musae</i>	12.5 - 25	[5]		

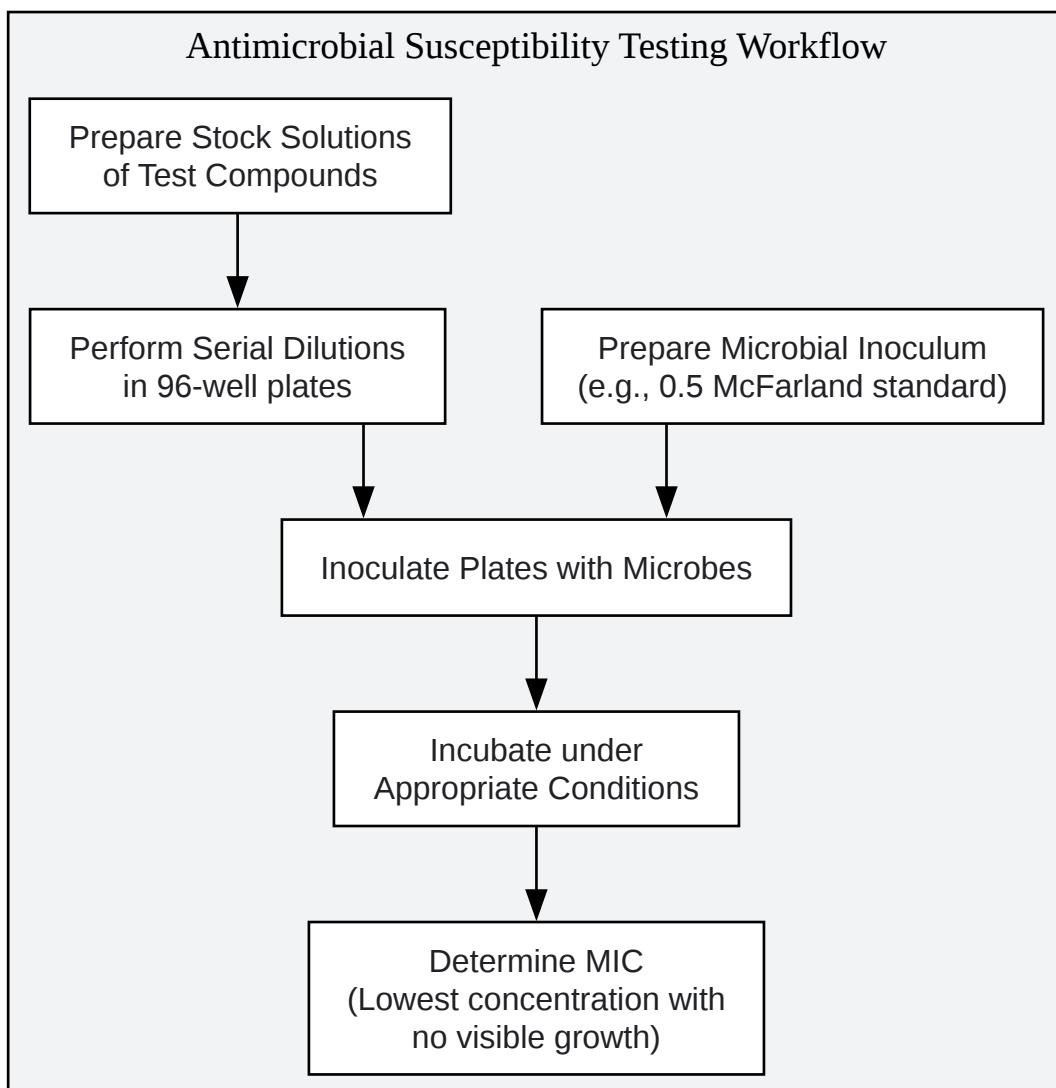
Experimental Protocols

The following sections detail the methodologies for the synthesis and antimicrobial evaluation of halogenated benzofuran derivatives, based on established protocols.

General Synthesis of Halogenated Benzofuran Carboxylic Acid Derivatives

The synthesis of these derivatives often involves a multi-step process starting from a substituted phenol. A generalized workflow is presented below.





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